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Compound of Interest

Compound Name: 5-Hydroxyindole-2-carboxylic acid

Cat. No.: B556497

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Hydroxyindole-2-carboxylic acid, a significant indole derivative with applications in
biochemical research and as a building block in medicinal chemistry. This document is intended
for researchers, scientists, and professionals in drug development, offering a centralized
resource for its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the
fragmentation patterns of 5-Hydroxyindole-2-carboxylic acid (CoH7NOs, Mol. Wt.: 177.16
g/mol).

Data Presentation

Table 1: LC-ESI-QTOF Mass Spectrometry Data
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Top 5 Fragment

lonization Mode Precursor Type Precursor m/z
lons (m/z)
160.0386, 132.0429,
Positive [M+H]* 178.0499 161.0421, 134.0585,
159.0308
132.0442, 131.0363,
Negative [M-H]~ 176.0353 133.0518, 104.0499,

131.6891

Experimental Protocol

Liquid Chromatography-Electrospray lonization-Quadrupole Time-of-Flight (LC-ESI-QTOF)
Mass Spectrometry:

o Sample Preparation: A dilute solution of 5-Hydroxyindole-2-carboxylic acid is prepared in
a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile
or methanol, often with a small percentage of formic acid to promote ionization.

o Chromatographic Separation: The sample is injected into a liquid chromatography system,
commonly employing a C18 reversed-phase column. A gradient elution is typically used,
starting with a high percentage of agueous mobile phase and gradually increasing the
organic mobile phase to elute the compound.

« lonization: The eluent from the LC column is introduced into the ESI source. A high voltage is
applied to a nebulizing needle, creating a fine spray of charged droplets. As the solvent
evaporates, the analyte molecules become charged, forming ions such as [M+H]™* in positive
ion mode or [M-H]~ in negative ion mode.

o Mass Analysis: The ions are guided into the mass analyzer. In a QTOF instrument, the
guadrupole can be set to either scan a range of m/z values or to isolate a specific precursor
ion (e.g., m/z 178.05 for [M+H]*). The isolated precursor ions are then fragmented in a
collision cell, and the resulting fragment ions are analyzed by the time-of-flight mass
analyzer, which measures their m/z ratios with high resolution and accuracy.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 5-Hydroxyindole-2-carboxylic acid will exhibit characteristic
absorption bands for the O-H, N-H, C=0, and aromatic C=C bonds. While a specific
experimental spectrum is not publicly available without a subscription to spectral databases,
the expected absorption regions are well-established.

Data Presentation

Table 2: Expected Infrared Absorption Bands

Expected

Functional Group Vibration Type Wavenumber Intensity
(cm™)

O-H (Carboxylic Acid) Stretching 3300 - 2500 Strong, Very Broad

N-H (Indole) Stretching ~3400 Medium

C-H (Aromatic) Stretching 3100 - 3000 Medium

C=0 (Carboxylic Acid)  Stretching 1725 - 1700 Strong

C=C (Aromatic) Stretching 1600 - 1450 Medium to Weak

C-O (Carboxylic Acid) Stretching 1320 - 1210 Strong

_ , _ 1440 - 1395 and 950 - ,
O-H (Carboxylic Acid) Bending 910 Medium, Broad

Experimental Protocol

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method):

o Sample Preparation: A small amount of finely ground 5-Hydroxyindole-2-carboxylic acid
(typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide
(KBr) powder in an agate mortar and pestle.

» Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form
a thin, transparent KBr pellet.
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o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A
background spectrum of the empty sample compartment is first recorded. Then, the
spectrum of the sample is recorded over the mid-IR range (typically 4000-400 cm~1). The
instrument measures the interference pattern of the infrared beam after passing through the
sample and performs a Fourier transform to obtain the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. Although specific, experimentally verified spectra for 5-Hydroxyindole-2-
carboxylic acid are not readily available in the public domain, the chemical shifts can be
predicted based on the analysis of similar structures and known substituent effects on the
indole ring.

Data Presentation
Table 3: Predicted *H NMR Chemical Shifts (in DMSO-ds)

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H1 (N-H) 11.0-12.0 Broad Singlet

H3 ~7.0 Singlet

H4 ~7.5 Doublet

H6 ~6.8 Doublet of Doublets

H7 ~7.3 Doublet

OH (Carboxylic Acid) 12.0-13.0 Broad Singlet

OH (Phenolic) 9.0-10.0 Broad Singlet

Table 4: Predicted 13C NMR Chemical Shifts (in DMSO-de)
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Carbon Predicted Chemical Shift (ppm)
C2 ~138
C3 ~110
C3a ~125
C4 ~115
C5 ~150
C6 ~112
Cc7 ~122
C7a ~130
C=0 ~165

Experimental Protocol

1H and 13C NMR Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of 5-Hydroxyindole-2-carboxylic acid is
dissolved in a deuterated solvent (e.g., DMSO-de, ~0.7 mL) in an NMR tube. A small amount
of a reference standard, such as tetramethylsilane (TMS), may be added.

¢ Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned to the appropriate frequencies for *H and 3C, and the magnetic field is "locked" onto
the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a
process called shimming.

o Data Acquisition:

o H NMR: A standard one-pulse experiment is performed. A short radiofrequency pulse
excites the protons, and the resulting free induction decay (FID) signal is recorded.

o 13C NMR: A proton-decoupled experiment is typically run. This involves irradiating the
protons with a broad range of frequencies to remove their coupling to the 3C nuclei,
resulting in a spectrum with single lines for each unique carbon. The FID is recorded.
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o Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the time-
domain signal into a frequency-domain spectrum. The spectra are then phased, baseline-
corrected, and referenced to the TMS signal (0 ppm).

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: General experimental workflow for the spectroscopic analysis of 5-Hydroxyindole-2-
carboxylic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxyindole-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556497#spectroscopic-data-nmr-ir-ms-of-5-
hydroxyindole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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